molecular formula C11H16O2S B8744554 1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene

1-[(2,2-Dimethoxyethyl)sulfanyl]-2-methylbenzene

Cat. No. B8744554
M. Wt: 212.31 g/mol
InChI Key: IDBMXJRCPSSHMF-UHFFFAOYSA-N
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Patent
US07521462B2

Procedure details

To a heated (130° C.) solution of polyphosphoric acid (59 g) in chlorobenzene (500 ml) is added a solution of 1-[(2,2-dimethoxyethyl)thio]-2-methyl-benzene (23.4 g, 110 mmol) in chlorobenzene (125 ml) slowly over several hours and when addition is complete the reaction mixture is heated for a further 8 hours. The reaction mixture is cooled to ambient temperature and stirred for an additional 24 hours. Water is added, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous MgSO4, filtered, and concentrated. The crude material thus obtained is purified via flash chromatography on silica gel eluting with 100% pentane then 100% hexanes to afford 7-methyl-benzo[b]thiophene (12.65 g, 69%). 1H NMR (CDCl3): δ=7.71 (1H, d), 7.45 (1H, d), 7.39 (1H, d), 7.33 (1H, dd), 7.17 (1H, d), 2.61 (3H, s).
[Compound]
Name
polyphosphoric acid
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12].O>ClC1C=CC=CC=1>[CH3:12][C:7]1[C:6]2[S:5][CH:4]=[CH:3][C:11]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
59 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
COC(CSC1=C(C=CC=C1)C)OC
Name
Quantity
125 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
when addition
TEMPERATURE
Type
TEMPERATURE
Details
is heated for a further 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material thus obtained
CUSTOM
Type
CUSTOM
Details
is purified via flash chromatography on silica gel eluting with 100% pentane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC=CC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12.65 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.